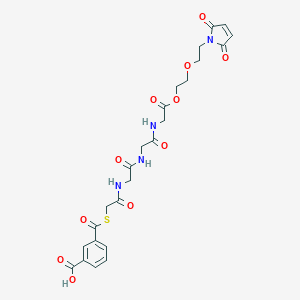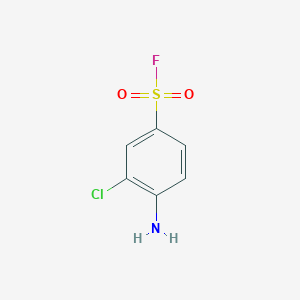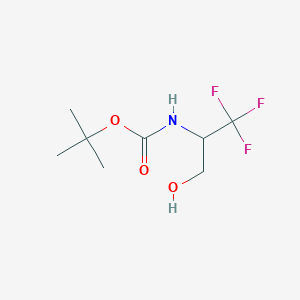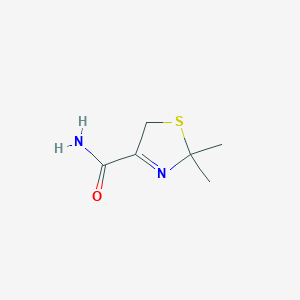
5-Moctggg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Moctggg is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a maleimide group, a carboxybenzoyl thioacetyl group, and a tripeptide sequence of glycyl-glycyl-glycinate. The presence of these functional groups and peptide sequences makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Moctggg involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the maleimide group. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the glycine residues are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Peptide Coupling: The protected glycine residues are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the tripeptide sequence.
Introduction of Carboxybenzoyl Thioacetyl Group: The carboxybenzoyl thioacetyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under acidic or basic conditions to expose the amino groups.
Maleimide Group Addition: The maleimide group is introduced through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Moctggg can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxybenzoyl thioacetyl group.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Moctggg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Moctggg involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The carboxybenzoyl thioacetyl group can participate in redox reactions, affecting cellular redox balance. The tripeptide sequence may interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Maleimidoacetylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
3-Carboxybenzoylthioacetylglycyl-glycyl-glycine: Similar structure but lacks the maleimide group.
N-Maleimido-3-oxapentylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
Uniqueness
5-Moctggg is unique due to the presence of both the maleimide group and the carboxybenzoyl thioacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
131274-04-9 |
|---|---|
Formule moléculaire |
C24H26N4O11S |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
Clé InChI |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
| 131274-04-9 | |
Synonymes |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















